molecular formula C15H21NO5 B14036115 4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester CAS No. 939757-26-3

4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester

Cat. No.: B14036115
CAS No.: 939757-26-3
M. Wt: 295.33 g/mol
InChI Key: KTCABQGIAVKJMF-UHFFFAOYSA-N
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Description

4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester is an organic compound with a complex structure. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl group, followed by the esterification of the benzoic acid derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary based on the specific requirements of the industrial setup .

Chemical Reactions Analysis

Types of Reactions

4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions. This selective deprotection is crucial in multi-step organic synthesis, where the protection and deprotection of functional groups are necessary to achieve the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester is unique due to the presence of the Boc protecting group, which provides selective protection for the amine group. This feature makes it particularly valuable in organic synthesis, where selective protection and deprotection are essential .

Properties

CAS No.

939757-26-3

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl 4-[1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(17)10-5-7-11(8-6-10)13(18)20-4/h5-8,12,17H,9H2,1-4H3,(H,16,19)

InChI Key

KTCABQGIAVKJMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)OC)O

Origin of Product

United States

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